![molecular formula C20H24N2O4S B7701165 N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied in the field of scientific research due to its potential therapeutic applications in the treatment of various diseases, including autoimmune disorders, inflammatory conditions, and cancer.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the activity of Janus kinases, this compound prevents the activation of various cytokines and growth factors, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of various cytokines and chemokines, leading to a reduction in inflammation and immune response. Additionally, this compound has been shown to inhibit the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide in lab experiments is its specificity and potency. This compound has been shown to be a highly specific inhibitor of Janus kinases, making it a valuable tool for studying the role of Janus kinases in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential off-target effects. This compound has been shown to inhibit other kinases besides Janus kinases, which may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide in scientific research. One potential application is in the treatment of cancer. Janus kinases have been found to play a crucial role in the growth and survival of cancer cells, and this compound may be a potential candidate for the treatment of various types of cancer. Additionally, this compound may be useful in the treatment of other autoimmune disorders and inflammatory conditions, such as lupus and Crohn's disease. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide involves a multi-step process that includes the reaction of 5-chloro-2-phenoxyaniline with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with propan-2-ylsulfonamide and finally, with 4-methoxybenzoyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as asthma and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)21-27(24,25)19-12-16(8-9-18(19)26-3)20(23)22-11-10-15-6-4-5-7-17(15)13-22/h4-9,12,14,21H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMKQECRSRIXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

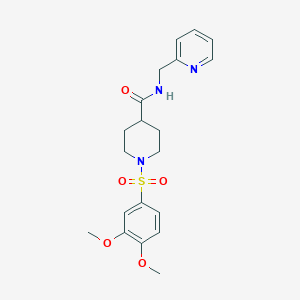
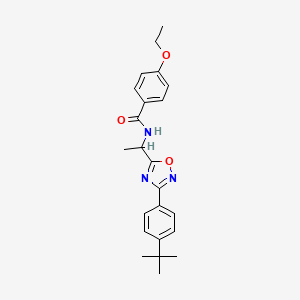
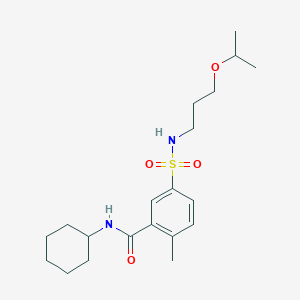
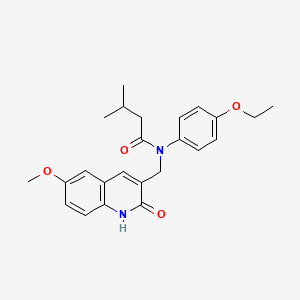
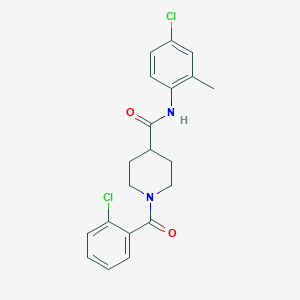
![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)
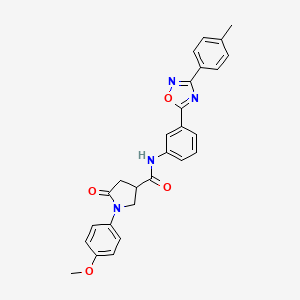
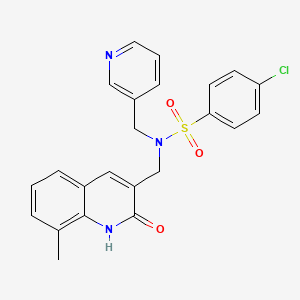
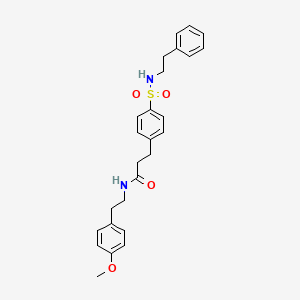
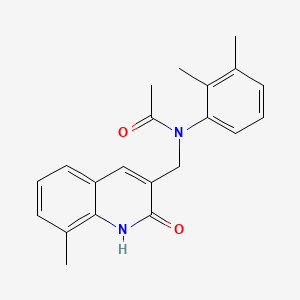
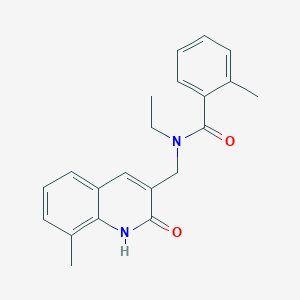
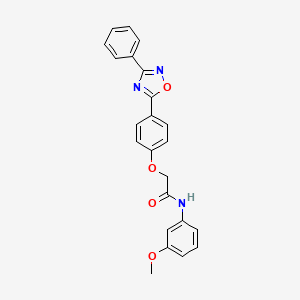
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)